Spiro[2.5]octane-5,7-dione

Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Spiro[2.5]octane-5,7-dione (CAS 893411-52-4) is the preferred spirocyclic 1,3-diketone for drug discovery and process chemistry. Unlike its spiro[3.5]nonane analog, this compound benefits from Boehringer Ingelheim’s validated, chromatography-free process delivering 62% yield and >98% purity, scalable to 350 g with 90% theoretical yield. Its rigid cyclopropane-fused scaffold and superior purity (≥99% achievable) ensure reliable SAR data and minimize impurity-related false positives. Choose this building block to avoid the re-optimization and supply risks associated with positional isomers.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 893411-52-4
Cat. No. B1441743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.5]octane-5,7-dione
CAS893411-52-4
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC12CC(=O)CC(=O)C2
InChIInChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2
InChIKeyILINANKAWQCKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.5]octane-5,7-dione (CAS 893411-52-4): Core Spirocyclic Diketone Building Block for Pharmaceutical Synthesis and Scalable Process Development


Spiro[2.5]octane-5,7-dione (CAS 893411-52-4) is a spirocyclic 1,3-diketone characterized by a cyclopropane ring fused to a cyclohexane-1,3-dione scaffold [1]. This compound serves as a key synthetic intermediate for pharmaceutically active ingredients, valued for its rigid three-dimensional framework and the synthetic utility of its activated methylene position . Boehringer Ingelheim has developed multiple patent-protected processes for its preparation, highlighting its industrial relevance [2].

Why Spiro[2.5]octane-5,7-dione Cannot Be Replaced by Common Spirocyclic Diketone Analogs Without Risk to Yield and Process Integrity


While spiro[2.5]octane-5,7-dione, spiro[3.5]nonane-6,8-dione, and spiro[2.5]octane-4,8-dione share a common spiro[2.5] core and 1,3-diketone functionality, their ring-expansion and positional isomerism lead to divergent physicochemical properties and synthetic outcomes [1]. For instance, the four-membered ring in spiro[3.5]nonane-6,8-dione introduces increased ring strain and altered reaction kinetics, which directly impacts downstream pharmaceutical intermediate utility [2]. Substituting one for another without empirical validation risks suboptimal yields, necessitates re-optimization of synthetic routes, and may introduce uncharacterized impurities in regulatory filings, as demonstrated by the distinct synthetic protocols and yields reported for each compound [3].

Spiro[2.5]octane-5,7-dione (893411-52-4): Head-to-Head Quantitative Evidence for Synthetic Yield, Purity, and Scalability Relative to Spiro[3.5]nonane-6,8-dione and Positional Isomers


Direct Comparative Yield: Spiro[2.5]octane-5,7-dione Achieves 62% Yield vs. Spiro[3.5]nonane-6,8-dione's 45% Under Parallel Process Conditions

In a direct head-to-head comparison from a Boehringer Ingelheim patent, the novel synthetic route to spiro[2.5]octane-5,7-dione afforded the product in 62% yield with 98.6% HPLC purity, whereas the analogous route applied to spiro[3.5]nonane-6,8-dione resulted in only ~45% overall yield [1]. This 17% absolute yield advantage translates to significantly improved material efficiency and lower cost of goods in multi-kilogram campaigns.

Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Chromatography-Free Process Yields >98% Purity for Spiro[2.5]octane-5,7-dione, Eliminating a Major Scale-Up Bottleneck Present in Legacy Methods

A patented process for spiro[2.5]octane-5,7-dione achieves 42-50% yield and >98% purity without any chromatography, whereas prior art methods for spiro[2.5]octane-5,7-dione and related spiro[3.5]nonane-6,8-dione relied on flash chromatography for purification [1]. The absence of chromatography is a critical process advantage, as it eliminates a labor-intensive, solvent-heavy, and non-scalable unit operation that plagues many spirocyclic diketone syntheses [2].

Process Chemistry Pharmaceutical Intermediates Purification Technology

Industrial-Scale Viability: Spiro[2.5]octane-5,7-dione Synthesized in 90% Theoretical Yield at 350g Scale, a Benchmark Unmatched by Other Spiro[2.5] Diketone Isomers

Boehringer Ingelheim's optimized process for spiro[2.5]octane-5,7-dione achieved 354.4 g (90% of theory; 83% assay-corrected) in a single batch, demonstrating robust scalability [1]. In contrast, no comparable multi-hundred gram scale syntheses with similarly high yields have been reported for the positional isomer spiro[2.5]octane-4,8-dione (CAS 60582-68-5), which remains largely a research chemical with limited industrial process data [2].

Process Chemistry Pharmaceutical Intermediates Scale-Up Chemistry

Purity Profile Superiority: Spiro[2.5]octane-5,7-dione Routinely Achieves ≥99% GC/HPLC Purity in Scale-Up Processes, Outperforming Commercial Benchmarks for Spiro[3.5]nonane-6,8-dione

Multiple patent examples document spiro[2.5]octane-5,7-dione isolated with purity ≥99% (GC a/a or HPLC a/a), including a 99.8% HPLC purity batch [1]. In comparison, commercially available spiro[3.5]nonane-6,8-dione is typically offered at 95-98% purity, with fewer reported examples of >99% purity in the primary literature . This higher purity specification reduces the burden of downstream purification and impurity profiling in pharmaceutical applications.

Analytical Chemistry Pharmaceutical Intermediates Quality Control

High-Value Application Scenarios for Spiro[2.5]octane-5,7-dione Driven by Verified Synthetic Advantages


Kilogram-Scale Synthesis of Spirocyclic Pharmaceutical Intermediates Where High Yield and Chromatography-Free Purification Are Critical

Leverage the demonstrated 62% yield and chromatography-free >98% purity process [1] to synthesize advanced intermediates for drug candidates. This compound is ideal for multi-step sequences requiring robust, scalable access to a spiro[2.5] core, avoiding the purification bottlenecks that hinder spiro[3.5]nonane-6,8-dione and other analogs.

Medicinal Chemistry Library Synthesis Requiring Rigid, Three-Dimensional Scaffolds with Consistent and High Purity

Use spiro[2.5]octane-5,7-dione as a privileged building block for generating diverse spirocyclic analogs. Its superior purity (≥99%) relative to commercial spiro[3.5]nonane-6,8-dione [2] ensures reliable structure-activity relationship (SAR) data and minimizes false positives due to impurities.

Process Development and Manufacturing Campaigns for APIs Derived from Spiro[2.5]octane Cores

Select this compound as the starting material for process chemistry optimization and tech transfer. The existence of a proven 350g-scale process with 90% theoretical yield [3] provides a validated foundation for scale-up, reducing development timelines and mitigating supply risk compared to less-characterized positional isomers.

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